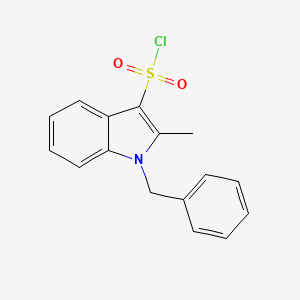
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonyl chloride group attached to the indole core.
Méthodes De Préparation
The synthesis of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The sulfonyl chloride group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid. Industrial production methods often employ one-pot, multi-component reactions to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The indole core can undergo oxidation to form oxindoles or reduction to form indolines.
Electrophilic Aromatic Substitution: The benzyl and methyl groups on the indole ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents used in these reactions include chlorosulfonic acid, phenylhydrazine, and various nucleophiles. Major products formed from these reactions include sulfonamides, sulfonate esters, oxindoles, and indolines .
Applications De Recherche Scientifique
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules . The indole core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives such as:
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H14ClNO2S |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-benzyl-2-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-16(21(17,19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
CLBHCJLFBVZPFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

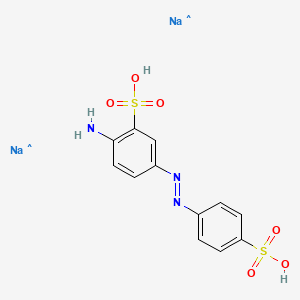

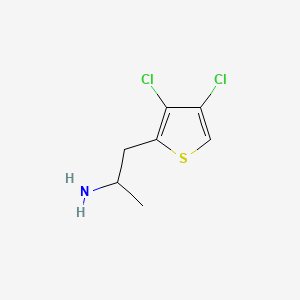
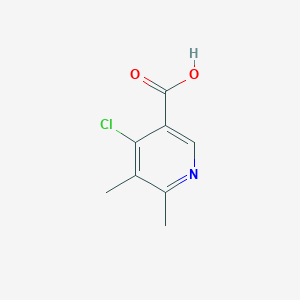
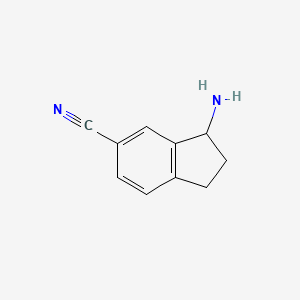
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
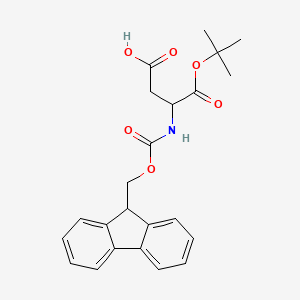
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
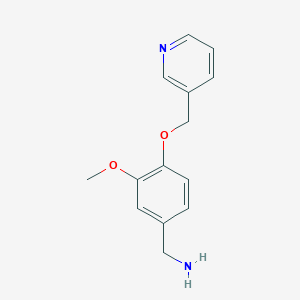
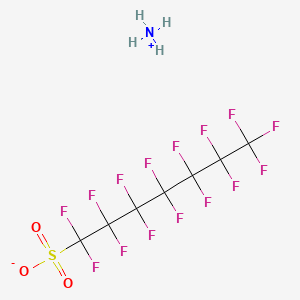
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
